4-Bromo-3-(chloromethyl)pyridine
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Overview
Description
4-Bromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science. The presence of both bromine and chlorine atoms in the compound makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-(chloromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the chloromethylation of 4-bromopyridine using chloromethylating agents such as formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various halogenated derivatives .
Scientific Research Applications
4-Bromo-3-(chloromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify other molecules and form new chemical bonds . The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylpyridine: Similar structure but lacks the chloromethyl group.
3-Chloro-4-methylpyridine: Similar structure but lacks the bromine atom.
4-(Bromomethyl)pyridine: Similar structure but lacks the chlorine atom.
Uniqueness
4-Bromo-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical modifications and applications compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C6H5BrClN |
---|---|
Molecular Weight |
206.47 g/mol |
IUPAC Name |
4-bromo-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H5BrClN/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3H2 |
InChI Key |
GJXLYUKFBKGMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)CCl |
Origin of Product |
United States |
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